Dimethomorph

概要

説明

Dimethomorph is a systemic fungicide belonging to the cinnamic acid derivative group. It is primarily used to control diseases caused by oomycetes, such as downy mildew and late blight, in various crops including grapes, potatoes, and vegetables . The compound is known for its ability to disrupt fungal cell wall formation, making it an effective tool in agricultural disease management .

準備方法

Synthetic Routes and Reaction Conditions: Dimethomorph is synthesized using 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. The reaction involves the use of a copper and vanadium compound catalyst as an alkaline catalyst, which enables a high synthesis yield of over 93% . The process typically involves dissolving the reactants in a suitable solvent, followed by filtration and evaporation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes steps for purification and quality control to meet regulatory standards.

化学反応の分析

Types of Reactions: Dimethomorph undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, where substituents can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

科学的研究の応用

Dimethomorph has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.

Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.

Medicine: Research on the potential use of this compound and its derivatives in treating fungal infections in humans and animals.

Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

作用機序

Dimethomorph exerts its fungicidal effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose and other cell wall components, leading to the collapse of the cell wall and eventual death of the fungal cell . The compound is effective against a range of oomycete pathogens, including Phytophthora and Pythium species .

類似化合物との比較

- Flumorph

- Pyrimorph

- Iprovalicarb

- Benthiavalicarb

- Mandipropamid

- Valifenalate

生物活性

Dimethomorph is a systemic fungicide primarily used in agriculture to control various fungal diseases. Its biological activity is characterized by its mechanism of action, toxicity profile, and metabolic pathways. This article reviews the biological activity of this compound based on diverse research findings, including case studies and toxicity data.

This compound is a mixture of E- and Z-isomers in approximately equal ratios, with the Z-isomer being primarily responsible for its fungicidal activity. The compound disrupts fungal cell wall formation, inhibiting the growth of fungi such as Botrytis cinerea and Phytophthora species .

Acute and Chronic Toxicity

This compound has been evaluated for its toxicity through various studies:

- Acute Toxicity : Studies indicate that this compound is practically nontoxic to birds like bobwhite quail and mallard ducks when administered orally. Clinical signs included nonspecific symptoms and reduced weight gains, with more pronounced effects observed in rats .

- Chronic Toxicity : In long-term studies, increased liver weights and mild anemia were noted in rats, alongside a compensatory increase in red blood cell formation. However, these effects were attributed to increased metabolic activity rather than direct organ toxicity .

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | Nontoxic to birds; mild anemia in rats |

| Chronic Toxicity | Liver enlargement; no significant carcinogenic risk observed |

Genotoxicity

This compound has been assessed for genotoxic potential through various assays. The results indicate that it is unlikely to be genotoxic in vivo. Positive responses were observed in some tests at high doses, but these were not deemed significant enough to indicate a risk of genetic mutation in humans .

Metabolism and Environmental Impact

This compound undergoes metabolic transformation in organisms, with studies showing that it is primarily excreted unchanged or as demethylation products in feces. The absorption and distribution studies conducted on rats revealed that a significant portion of the administered dose was recovered as unchanged this compound or as metabolites .

The compound demonstrates moderate environmental persistence, with degradation products identified during soil studies indicating that it binds to soil particles, reducing its mobility .

Application in Agriculture

A recent study analyzed the dissipation of this compound residues in lychee crops using HPLC-MS/MS techniques. The results showed that this compound dissipated rapidly under field conditions, indicating its effectiveness as a fungicide while also suggesting low residual levels post-application .

Safety Assessments

Safety assessments conducted by the World Health Organization (WHO) concluded that this compound does not pose a significant carcinogenic risk to humans. The acceptable daily intake (ADI) was established based on comprehensive toxicological data from multiple studies .

特性

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

CAS番号 |

110488-70-5 |

分子式 |

C21H22ClNO4 |

分子量 |

387.9 g/mol |

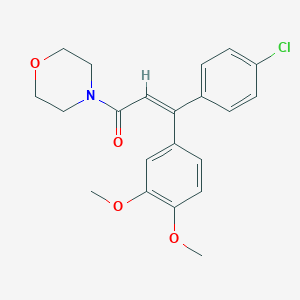

IUPAC名 |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

InChIキー |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

異性体SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

密度 |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

Key on ui other cas no. |

110488-70-5 |

物理的記述 |

Colorless odorless solid; [Merck Index] |

ピクトグラム |

Environmental Hazard |

賞味期限 |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

溶解性 |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

同義語 |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

蒸気圧 |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。